1-溴-3-碘-5-甲基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

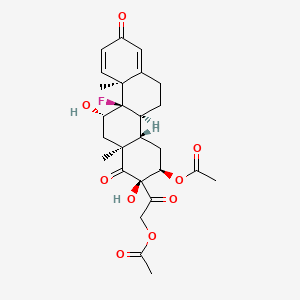

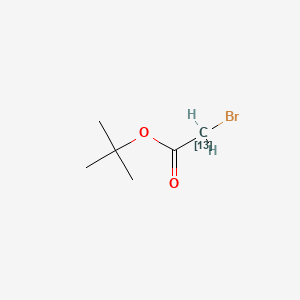

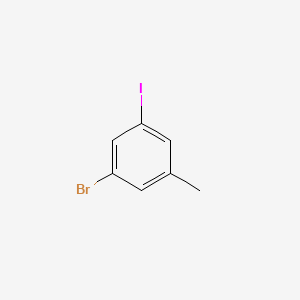

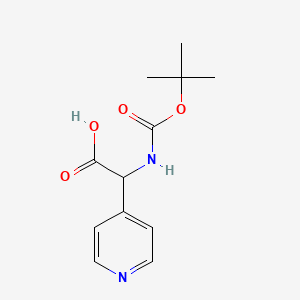

1-Bromo-3-iodo-5-methylbenzene is an organic compound with the molecular formula C7H6BrI . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .

Synthesis Analysis

The synthesis of 1-Bromo-3-iodo-5-methylbenzene can be achieved through several methods. One common method is the Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This allows for the attachment of various substituents to tailor the chemical structure . Another method involves an eight-step synthesis from benzene .Molecular Structure Analysis

The molecular structure of 1-Bromo-3-iodo-5-methylbenzene consists of a benzene ring with bromine, iodine, and a methyl group attached to it . The exact mass of the molecule is 295.869751 Da .Chemical Reactions Analysis

Benzene derivatives like 1-Bromo-3-iodo-5-methylbenzene can undergo electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis

1-Bromo-3-iodo-5-methylbenzene has a molecular weight of 296.931 Da . It has a density of 2.062 g/cm3 and a boiling point of 268.1ºC at 760 mmHg .科学研究应用

卤代甲基苯热化学:本研究探讨了各种溴代和碘代甲基苯的热化学性质,包括类似于1-溴-3-碘-5-甲基苯的化合物,通过检查它们的蒸气压、汽化、熔化和升华焓来研究。这些发现有助于理解这类化合物的基本物理性质(Verevkin et al., 2015)。

多烷基苯环卤代反应:这项研究涉及使用卤代试剂对多烷基苯进行环卤代反应,这个过程与合成类似于1-溴-3-碘-5-甲基苯的卤代化合物相关。该研究提供了关于底物、卤素来源和催化剂选择性的见解,这对合成化学应用至关重要(Bovonsombat & Mcnelis, 1993)。

CuI催化的多米诺反应:本文介绍了CuI催化的1-溴-2-碘苯与β-酮酸酯的偶联反应,形成2,3-二取代苯并呋喃。这类转化在复杂有机化合物的合成中至关重要,并突显了1-溴-3-碘-5-甲基苯在催化合成反应中的应用(Lu et al., 2007)。

1,2-二溴苯的高效合成方法:本研究讨论了各种二溴苯衍生物的合成,包括结构类似于1-溴-3-碘-5-甲基苯的化合物。这些化合物是有机转化的宝贵前体,也是化学合成中的中间体(Diemer et al., 2011)。

甲基苯的液相氧化:对甲基苯的液相氧化研究,包括溴代和碘代变体,对于理解1-溴-3-碘-5-甲基苯在氧化反应中的化学行为和潜在应用具有相关性(Okada & Kamiya, 1981)。

作用机制

The mechanism of action for the reactions of 1-Bromo-3-iodo-5-methylbenzene involves the electrophilic aromatic substitution process . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .

安全和危害

未来方向

The future directions of 1-Bromo-3-iodo-5-methylbenzene could involve its use in the synthesis of other organic compounds. For example, it could be used in the synthesis of benzene derivatives through electrophilic aromatic substitution . Additionally, it could be used in the large-scale synthesis of the thromboxane receptor antagonist .

属性

IUPAC Name |

1-bromo-3-iodo-5-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrI/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNMQLWBTZQNAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697110 |

Source

|

| Record name | 1-Bromo-3-iodo-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116632-38-3 |

Source

|

| Record name | 1-Bromo-3-iodo-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol](/img/structure/B571494.png)

![Carbamic acid, (octahydro-2aH-cycloprop[cd]inden-2a-yl)-, methyl ester (9CI)](/img/structure/B571499.png)